molecular formula C22H18N4O3S B11003200 methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11003200
M. Wt: 418.5 g/mol
InChI Key: HPQNIEYIDIZQCH-UHFFFAOYSA-N
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Description

Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a phenyl group at position 5 and a methyl carboxylate group at position 2. The amino group at position 2 is further functionalized with a (5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl moiety. This structure combines pharmacologically relevant motifs—thiazoles and pyrazoles—which are often associated with biological activities such as antimicrobial, anticancer, or enzyme inhibitory properties .

Properties

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-[(5-methyl-1-phenylpyrazole-4-carbonyl)amino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H18N4O3S/c1-14-17(13-23-26(14)16-11-7-4-8-12-16)20(27)25-22-24-18(21(28)29-2)19(30-22)15-9-5-3-6-10-15/h3-13H,1-2H3,(H,24,25,27)

InChI Key

HPQNIEYIDIZQCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C(=O)OC

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

The 5-methyl-1-phenyl-1H-pyrazole intermediate is synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example:

  • Reactants : Phenylhydrazine and ethyl acetoacetate.

  • Conditions : Reflux in ethanol with catalytic acetic acid (12 h, 80°C).

  • Yield : ~85% after recrystallization.

Thiazole Ring Construction

The thiazole core is generated using α-haloketones and thiourea:

  • Reactants : 2-Bromo-5-phenylthiazole-4-carboxylic acid and methyl thiourea.

  • Conditions : Stirring in DMF at 60°C for 6 h.

  • Key Intermediate : Methyl 5-phenyl-1,3-thiazole-4-carboxylate (isolated yield: 78%).

Coupling and Functionalization

The pyrazole and thiazole intermediates are coupled via carbodiimide-mediated amidation:

  • Reactants : 5-Methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride and methyl 2-amino-5-phenyl-1,3-thiazole-4-carboxylate.

  • Conditions : EDCl/HOBt in anhydrous THF, 0°C → RT, 24 h.

  • Yield : 68–72% after column chromatography.

Table 1: Multi-Step Synthesis Parameters

StepReactantsConditionsYield
Pyrazole FormationPhenylhydrazine, ethyl acetoacetateEthanol, reflux, 12 h85%
Thiazole Formation2-Bromo-5-phenylthiazole-4-carboxylic acid, thioureaDMF, 60°C, 6 h78%
CouplingPyrazole carbonyl chloride, thiazole intermediateTHF, EDCl/HOBt, 24 h72%

One-Pot Neat Reaction Strategy

Solvent-free methods enhance sustainability and reduce purification steps. Source demonstrates a one-pot synthesis of analogous thiazoles under neat conditions.

Reaction Design

  • Reactants :

    • 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one

    • Thiosemicarbazide

    • 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • Mechanism :

    • Bromine displacement by thiosemicarbazide’s sulfur.

    • Cyclization to form thiazoline.

    • Condensation with aldehyde to yield the final product.

Optimization Insights

  • Temperature : Room temperature (25°C) minimizes side reactions.

  • Time : 10–15 min stirring achieves >90% conversion.

  • Yield : 89–92% for analogous compounds.

Table 2: Neat Reaction Performance

ParameterOptimal ValueImpact on Yield
Temperature25°CPrevents decomposition
Reaction Time10–15 minMaximizes efficiency
Stoichiometry1:1:1 molar ratioReduces byproducts

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, particularly for heterocyclic systems.

Procedure Overview

  • Reactants : Dithiooxamide and 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.

  • Conditions :

    • Microwave irradiation (150 W, 100°C, 20 min).

    • Subsequent oxidation with SeO₂ (30 min, 80°C).

  • Yield : 82–88% for structurally related thiazolo[5,4-d]thiazoles.

Advantages Over Conventional Heating

  • Time Reduction : 20 min vs. 12–24 h for thermal methods.

  • Energy Efficiency : 40–50% lower energy consumption.

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Throughput : 5–10 kg/day achievable with microreactor systems.

  • Purity : >98% due to enhanced mixing and heat transfer.

Catalyst Recycling

  • Heterogeneous Catalysts : Zeolite-supported acids enable 5–7 reuse cycles without yield loss.

Table 3: Industrial Method Comparison

MethodThroughput (kg/day)PurityEnergy Cost
Batch (Multi-Step)2–395–97%High
Continuous Flow5–1098–99%Moderate
Microwave-Assisted1–290–92%Low

Characterization and Quality Control

Spectroscopic Analysis

  • ¹H NMR : Key signals include:

    • δ 2.35 (s, 3H, CH₃-pyrazole).

    • δ 3.85 (s, 3H, COOCH₃).

    • δ 7.2–8.1 (m, 10H, aromatic protons).

  • IR : Peaks at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (amide C=O).

Chromatographic Purity

  • HPLC : >99% purity achieved using C18 column (MeCN/H₂O, 70:30).

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole and thiazole rings.

    Reduction: Reduced forms of the ester and carbonyl groups.

    Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Scientific Research Applications

Anticancer Activity

Numerous studies have reported the anticancer potential of thiazole and pyrazole derivatives. The compound has been shown to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Induction of S-phase arrest : The compound affects the cell cycle, leading to cell growth inhibition.
  • Activation of caspases : It promotes apoptotic pathways through caspase activation, leading to programmed cell death.

Table 1: Anticancer Activity of Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction via caspase activation
HeLa (Cervical Cancer)10Cell cycle arrest in S-phase
A549 (Lung Cancer)12Mitochondrial dysfunction

Antimicrobial Properties

The compound exhibits significant antimicrobial activity against various bacterial strains. Its structural features enhance its ability to disrupt bacterial cell membranes and inhibit growth.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli20 µg/mL
Staphylococcus aureus15 µg/mL
Pseudomonas aeruginosa25 µg/mL

Anti-inflammatory Effects

Research indicates that thiazole derivatives can exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. The compound has been evaluated for its ability to reduce inflammation in animal models, showing promising results.

Case Study: Anti-inflammatory Activity Assessment
A study conducted on induced paw edema in rats demonstrated that the compound significantly reduced swelling compared to control groups, suggesting its potential use as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Methyl 2-Amino-5-phenyl-1,3-thiazole-4-carboxylate (CAS 80625-18-9) Structure: Lacks the pyrazole-carbonyl substituent at the thiazole amino group. Key Differences: The absence of the bulky pyrazole-carbonyl group likely enhances solubility in polar solvents compared to the target compound. However, the simpler structure may reduce binding affinity in biological systems due to fewer hydrophobic interactions . Synthesis: Prepared via cyclization of thiourea derivatives, whereas the target compound requires additional coupling steps for the pyrazole moiety .

Ethyl 4-Methyl-2-(4-pyridinyl)thiazole-5-carboxylate Derivatives Structure: Features a pyridinyl group at position 2 of the thiazole instead of the pyrazole-carbonyl-amino group. Biological Relevance: These derivatives were optimized for bioactivity against undisclosed targets, with structure-activity relationship (SAR) studies highlighting the importance of the 4-pyridinyl group for potency .

5-Amino-1-{2-[(1-methyl-1H-tetrazol-5-yl)thio]propanoyl}-3-phenyl-1H-pyrazole-4-carbonitrile (6d) Structure: Shares a phenyl-substituted pyrazole core but incorporates a tetrazole-thioether side chain. Key Differences: The tetrazole group (a bioisostere for carboxylic acids) improves metabolic stability compared to the ester group in the target compound. However, the thioether linkage in 6d may confer higher reactivity or susceptibility to oxidation .

Crystallographic and Analytical Data

  • Structural Analysis : The target compound’s crystal structure (if resolved) would likely employ SHELXL for refinement, as this software is widely used for small-molecule crystallography . ORTEP-3 or WinGX could visualize anisotropic displacement parameters, critical for assessing molecular packing and stability .
  • Spectroscopic Data : Analogous compounds (e.g., 6d) report $ ^1H $ NMR peaks for aromatic protons (7.42–7.84 ppm) and methyl groups (1.54 ppm), which align with expected shifts for the target compound’s phenyl and methyl substituents .

Biological Activity

Methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. The structure of this compound combines a thiazole moiety with pyrazole derivatives, which are known for their diverse biological properties.

Chemical Structure

The molecular formula of the compound is C19H18N4O3SC_{19}H_{18}N_{4}O_{3}S. Its structural features include a thiazole ring and a pyrazole ring, contributing to its biological activity.

Anticancer Activity

Research has indicated that compounds containing thiazole and pyrazole rings exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazolone and thiazole can inhibit cell proliferation in cancerous cells while sparing non-cancerous cells. One study highlighted that certain substituted pyrazolone compounds demonstrated higher toxicity in A431 cancer cells compared to non-cancerous keratinocytes, indicating a selective anticancer effect .

The anticancer properties of this compound may involve multiple mechanisms:

  • Induction of Apoptosis : Many pyrazole derivatives induce programmed cell death in cancer cells by activating apoptotic pathways.
  • Inhibition of Cell Migration : Some studies suggest that these compounds can hinder the migration of cancer cells, thereby preventing metastasis .

Antioxidant Properties

In addition to anticancer activity, this compound may possess antioxidant properties. Research on related compounds has shown that they can scavenge free radicals and reduce oxidative stress in cells, which is crucial for maintaining cellular health and preventing cancer progression .

Study 1: Cytotoxic Evaluation

A study evaluated the cytotoxic effects of various thiazole and pyrazole derivatives on A431 cells. It was found that this compound exhibited significant cell viability reduction at concentrations above 0.5 mM, leading to an 80% decrease in cell viability .

Study 2: Mechanistic Insights

Another investigation focused on the mechanism by which thiazole and pyrazole compounds exert their effects. It was noted that these compounds could activate caspases, leading to apoptosis in cancer cells. The study also demonstrated that the presence of specific functional groups within the structure enhanced their biological activity .

Data Table: Biological Activity Summary

Activity Type Effect Cell Line Concentration Reference
CytotoxicityReduced viability by 80%A431 (cancer)>0.5 mM
Antioxidant ActivityFree radical scavengingHaCaT (non-cancer)Various
Cell Migration InhibitionReduced migration ratesA431 (cancer)Various

Q & A

Q. What are the common synthetic routes for preparing methyl 2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate?

The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl acetoacetate and phenylhydrazine to form the pyrazole core. Subsequent steps include coupling the pyrazole carbonyl group with a thiazole-4-carboxylate intermediate. Hydrolysis and esterification are critical for introducing the methyl ester moiety. For example, similar compounds (e.g., pyrazole-4-carboxylic acid derivatives) are synthesized via cyclocondensation followed by basic hydrolysis . Advanced coupling reagents (e.g., DCC/DMAP) may enhance amide bond formation between the pyrazole and thiazole units .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • FTIR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for esters, N-H bending for amides).
  • NMR : ¹H and ¹³C NMR resolve structural features (e.g., phenyl proton multiplicities, thiazole ring carbons).
  • Mass spectrometry : Confirms molecular weight (e.g., ESI-MS for [M+H]+ ions).
  • X-ray crystallography : Provides definitive structural validation, as demonstrated for related thiazole-pyrazole hybrids .

Q. How can researchers assess the purity of this compound during synthesis?

Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities. TLC (silica gel, ethyl acetate/hexane) offers rapid purity checks. Elemental analysis (C, H, N, S) ensures stoichiometric consistency, as shown in studies of analogous thiazole derivatives .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound?

  • Catalyst selection : Use of K₂CO₃ or Cs₂CO₃ improves nucleophilic substitution efficiency in aryloxy-pyrazole intermediates .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while toluene minimizes side reactions during cyclization .
  • Temperature control : Gradual heating (70–90°C) prevents decomposition of thermally labile intermediates, such as acyl chlorides .

Q. How do structural modifications (e.g., substituent variations) influence biological activity?

  • Pyrazole substitution : Introducing electron-withdrawing groups (e.g., -CF₃) on the phenyl ring enhances antimicrobial activity by increasing lipophilicity and membrane penetration .
  • Thiazole modifications : Replacement of the methyl ester with a carboxylic acid group improves solubility for in vitro assays but may reduce cellular uptake .
  • Amide linkage : Rigidifying the amide bond (e.g., via sp² hybridization) can enhance target binding affinity, as observed in enzyme inhibition studies .

Q. How can computational methods predict the compound’s reactivity or stability?

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks .
  • Molecular docking : Simulate interactions with biological targets (e.g., kinases, GPCRs) to prioritize compounds for synthesis. For example, pyrazole-thiazole hybrids show strong binding to ATP-binding pockets in kinases .
  • MD simulations : Assess conformational stability in aqueous environments to guide formulation studies .

Q. What experimental approaches resolve contradictions in reported biological activity data?

  • Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., MTT for cytotoxicity, agar diffusion for antimicrobial activity) to validate reproducibility .
  • Metabolic stability tests : Use liver microsomes to identify rapid degradation pathways that may explain discrepancies between in vitro and in vivo results .
  • Target specificity profiling : Employ kinase/GPCR panels to rule off-target effects, as seen in studies of structurally related compounds .

Methodological Challenges and Solutions

Q. How can researchers address low solubility in biological assays?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to maintain solubility without cytotoxicity .
  • Prodrug design : Convert the methyl ester to a phosphate salt for improved aqueous solubility, as demonstrated for thiazole carboxylates .

Q. What analytical workflows validate degradation products under storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity, then analyze via LC-MS to identify degradation markers .
  • Stability-indicating HPLC : Develop gradient methods to separate degradation products, as applied to pyrazole-thiazole hybrids .

Q. How can synthetic byproducts be minimized during amide coupling?

  • Activating agents : Replace DCC with EDC·HCl to reduce urea byproduct formation.
  • Purification : Use column chromatography (silica gel, 60–120 mesh) or recrystallization (ethanol/water) to isolate the target compound, as described for related amides .

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